molecular formula C21H18N2O2 B11170784 3-benzamido-N-(4-methylphenyl)benzamide

3-benzamido-N-(4-methylphenyl)benzamide

Cat. No.: B11170784
M. Wt: 330.4 g/mol
InChI Key: GXHSGMWKHNNUDZ-UHFFFAOYSA-N
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Description

3-Benzamido-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO. It is a derivative of benzamide, where the benzamide moiety is substituted with a benzamido group at the third position and a 4-methylphenyl group at the nitrogen atom. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(4-methylphenyl)benzamide can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a microreactor system to optimize reaction conditions and achieve high yields. The reaction conditions involve the use of benzoic anhydride as the acylating agent and 4-methylbenzene-1,3-diamine as the starting material .

Industrial Production Methods

In an industrial setting, the continuous flow process is often employed for the synthesis of this compound. This method involves the use of a microreactor system to control reaction kinetics and optimize the yield. The continuous flow process allows for efficient and scalable production of this compound with a yield of approximately 85.7% within 10 minutes .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-Benzamido-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzamido-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both benzamido and 4-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

3-benzamido-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C21H18N2O2/c1-15-10-12-18(13-11-15)22-21(25)17-8-5-9-19(14-17)23-20(24)16-6-3-2-4-7-16/h2-14H,1H3,(H,22,25)(H,23,24)

InChI Key

GXHSGMWKHNNUDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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